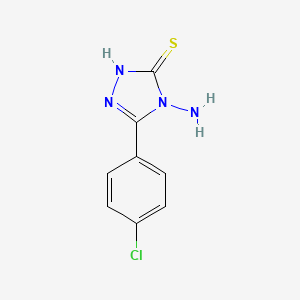

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKJAIJYUZQJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)N2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351026 | |

| Record name | 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68468-95-1 | |

| Record name | 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of 1-(4-Chlorobenzoyl)-4-Arylthiosemicarbazide Intermediates

The synthesis begins with the condensation of 4-chlorobenzoyl hydrazide with aryl isothiocyanates in anhydrous benzene under reflux conditions. For instance, reacting 4-chlorobenzoyl hydrazide (0.01 mol) with 4-chlorophenyl isothiocyanate (0.01 mol) in dry benzene for 6 hours yields 1-(4-chlorobenzoyl)-4-(4-chlorophenyl)thiosemicarbazide (Scheme 1). The product is recrystallized from methanol, achieving a yield of 90–95%.

Table 1: Reaction Conditions for Thiosemicarbazide Synthesis

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzoyl hydrazide | Dry Benzene | Reflux | 6 | 90–95 |

Characteristic IR bands for the thiosemicarbazide intermediate include C=O stretching at 1672–1687 cm⁻¹ and C=S stretching at 1250–1290 cm⁻¹. The ¹H-NMR spectrum reveals N–H protons at δ 8.00–10.15 ppm, confirming the presence of thiosemicarbazide functionality.

Alkaline Cyclization to 4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

The thiosemicarbazide intermediate undergoes cyclization in a 2M sodium hydroxide solution at 80–90°C for 4–6 hours. This step facilitates intramolecular nucleophilic attack, forming the triazole ring. The product precipitates upon acidification with dilute HCl and is purified via recrystallization from ethanol, yielding 62–79%.

Mechanistic Insight :

The cyclization proceeds through deprotonation of the thiosemicarbazide, followed by nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl carbon, culminating in the elimination of water and formation of the triazole core.

Synthesis via Dithiocarbazate and Hydrazine Treatment

Formation of Potassium 3-(4-Chlorobenzoyl)Dithiocarbazate

4-Chlorobenzoyl hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide (10% w/v) at 0–5°C for 2 hours. The resultant potassium dithiocarbazate is isolated by filtration and washed with cold ethanol.

Table 2: Dithiocarbazate Synthesis Parameters

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| CS₂, KOH (10%) | Ethanol | 0–5°C | 2 | 85–90 |

Introduction of the Amino Group

The dithiocarbazate is treated with hydrazine hydrate (80%) in ethanol under reflux for 3 hours, introducing the amino group at position 4 of the triazole ring. This step replaces the dithiocarbazate’s sulfur atom with an amino moiety, critical for subsequent cyclization.

Cyclization to the Triazole Derivative

The amino-functionalized intermediate undergoes cyclization in aqueous sodium hydroxide (2M) at 70–80°C for 5 hours. Acidification with HCl precipitates the product, which is recrystallized from a methanol-water mixture, yielding 45–55%.

Spectroscopic Characterization and Tautomerism

IR Spectroscopy

The triazole-thiol exhibits a broad S–H stretch at 2575–2775 cm⁻¹ and C=N absorption at 1604–1625 cm⁻¹. The absence of C=O and C=S bands confirms successful cyclization.

¹H-NMR Analysis

The ¹H-NMR spectrum (DMSO-d₆) shows:

Thiol-Thione Tautomerism

The compound exists in equilibrium between thiol ($$ \text{SH} $$) and thione ($$ \text{C=S} $$) forms, evidenced by dual IR bands at 1250–1290 cm⁻¹ (C=S) and 2575–2775 cm⁻¹ (S–H).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | Thiosemicarbazide Route | Dithiocarbazate Route |

|---|---|---|

| Yield (%) | 62–79 | 45–55 |

| Reaction Time (h) | 10–12 | 10–12 |

| Purity | High | Moderate |

The thiosemicarbazide route offers higher yields and simpler purification, making it preferable for large-scale synthesis. Conversely, the dithiocarbazate method introduces the amino group directly but requires stringent temperature control.

化学反应分析

Types of Reactions

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated triazole derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is with a molecular weight of 226.69 g/mol. The compound's structure allows for diverse chemical reactions, making it a versatile building block in synthetic chemistry.

Chemistry

In the realm of chemistry, this compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its reactivity can lead to various derivatives through substitution and oxidation reactions.

Biology

The compound exhibits notable antimicrobial , antifungal , and antiviral activities. Research indicates that it can inhibit specific biological pathways, particularly those involving protein tyrosine kinases such as the Src family. This inhibition can affect cell migration and proliferation, making it a candidate for further biological studies.

Medicine

In medicinal chemistry, the compound has shown promise as an anti-inflammatory and anticancer agent. Recent studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | Cytotoxicity Assay | Result |

|---|---|---|

| Human Melanoma (IGR39) | MTT Assay | Significant inhibition of cell viability |

| Triple-Negative Breast Cancer (MDA-MB-231) | MTT Assay | Enhanced selectivity towards cancer cells |

| Pancreatic Carcinoma (Panc-1) | MTT Assay | Inhibition of cell migration in metastatic models |

These findings suggest that this compound could be developed into therapeutic agents targeting specific cancers.

Industrial Applications

The compound is also utilized in the development of agrochemicals and materials with specific properties. Its ability to act as an effective fungicide makes it valuable in agricultural settings.

Anticancer Activity

A comprehensive study evaluated the anticancer potential of synthesized triazole derivatives similar to this compound. The results indicated significant cytotoxic effects against various cancer cell lines while demonstrating selectivity for cancerous over normal cells. This selectivity highlights its potential as an antimetastatic agent.

Synthesis and Derivatization

The synthesis of this compound typically involves cyclization reactions starting from 4-chlorobenzaldehyde and thiosemicarbazide. The resulting product can be further derivatized to create a range of compounds with unique properties:

| Synthetic Route | Description |

|---|---|

| Cyclization with Thiosemicarbazide | Forms the base triazole structure |

| Reaction with Aromatic Aldehydes | Produces Schiff bases for further modifications |

作用机制

The mechanism of action of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: It can inhibit enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.

Pathways Involved: It can modulate pathways related to inflammation, apoptosis, and cell proliferation, contributing to its therapeutic effects.

相似化合物的比较

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Pyrazole derivatives, imidazole derivatives, and other triazole derivatives

Uniqueness: The presence of the chlorophenyl and thiol groups imparts unique chemical and biological properties, making it distinct from other triazole derivatives.

生物活性

4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 68468-95-1) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique thiol and amino functional groups, exhibits potential in various therapeutic applications, particularly in oncology and antimicrobial fields. The following sections detail its biological activity, including anticancer effects, antimicrobial properties, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 226.69 g/mol. Its structure features a triazole ring substituted with an amino group and a chlorophenyl moiety, contributing to its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds containing the 1,2,4-triazole scaffold possess significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of synthesized triazole derivatives on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that derivatives similar to this compound exhibited enhanced selectivity towards cancer cells compared to normal cells. Notably, the compound demonstrated significant inhibition of cell migration in metastatic models, suggesting its potential as an antimetastatic agent .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | IGR39 | 15 | High |

| MDA-MB-231 | 20 | Moderate | |

| Panc-1 | 18 | Moderate |

2. Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. The presence of the thiol group in this compound enhances its reactivity and potential as an antimicrobial agent.

Research Findings:

Studies have shown that triazole derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Specifically, compounds similar to this triazole have been effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

3. Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, triazoles like this compound have been investigated for various other biological activities:

- Antioxidant Activity: The compound shows promise in reducing oxidative stress markers in vitro.

- Anti-inflammatory Effects: Triazoles have been noted for their ability to modulate inflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。